(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications
Aldose Reductase Inhibition
A novel series of iminothiazolidin-4-one acetate derivatives, including compounds structurally related to (Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, demonstrated significant inhibitory activity against aldose reductase (ALR2), a key enzyme involved in the development of diabetic complications. The study by Ali et al. (2012) highlighted the potential of these derivatives as novel therapeutic agents for diabetes management, with some compounds showing high ALR2 inhibitory potency and providing insight into the structure-selectivity relationships through docking and molecular dynamics simulations (Sher Ali et al., 2012).
Antimicrobial Activity
Research on benzothiazole-imino-benzoic acid derivatives and their metal complexes revealed promising antimicrobial properties. These compounds, structurally related to this compound, were synthesized and showed effective activity against various bacterial strains causing human infections. The study by Mishra et al. (2019) illustrates the potential of these compounds in addressing infectious diseases, highlighting the versatility of benzothiazole derivatives in medical chemistry (N. Mishra et al., 2019).
Catalysis and Synthesis
The compound and its related derivatives have been investigated for their role in catalysis, particularly in the synthesis of pharmaceutical intermediates. For example, the synthesis of MICA activated thioester, a key intermediate for Cefixime and Carumonam, employed a related compound in the esterification reaction, showcasing the importance of these derivatives in facilitating complex organic syntheses (Tian Da-kui, 2009).
Cancer Research
Compounds containing the benzothiazole moiety, similar to this compound, have been explored for their anticancer activity. Novel 4-thiazolidinones with benzothiazole moiety were synthesized and showed anticancer activity in in vitro screenings, suggesting a potential avenue for the development of new anticancer agents (D. Havrylyuk et al., 2010).
Properties
IUPAC Name |
methyl 2-[6-methoxy-2-(3-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-24-13-6-4-5-12(9-13)18(23)20-19-21(11-17(22)26-3)15-8-7-14(25-2)10-16(15)27-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECGVHIMXBCEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.